molecular formula C13H17BrN2O2 B12584700 Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-12-5

Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-

Cat. No.: B12584700
CAS No.: 649740-12-5
M. Wt: 313.19 g/mol
InChI Key: JORNCWGJJVFBAQ-UHFFFAOYSA-N
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Description

Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is an organic compound with the molecular formula C8H8BrNO. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a bromophenyl group and a morpholinylmethyl group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.

Scientific Research Applications

Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-bromophenyl)-: This compound has a similar structure but with the bromine atom in the para position.

    3-Bromoacetanilide: Another closely related compound with the bromine atom in the meta position.

Uniqueness

Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications .

Properties

CAS No.

649740-12-5

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-[(3-bromophenyl)-morpholin-4-ylmethyl]acetamide

InChI

InChI=1S/C13H17BrN2O2/c1-10(17)15-13(16-5-7-18-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13H,5-8H2,1H3,(H,15,17)

InChI Key

JORNCWGJJVFBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Br)N2CCOCC2

Origin of Product

United States

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